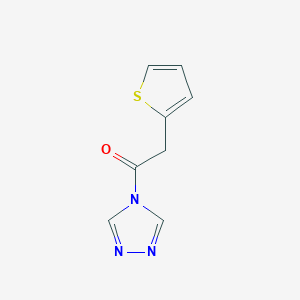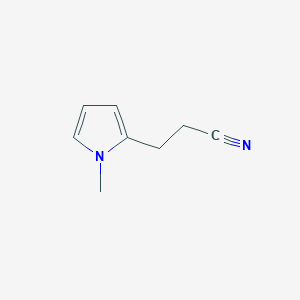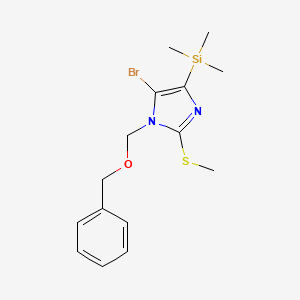
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a bromine atom, a methylthio group, and a trimethylsilyl group attached to an imidazole ring
Métodos De Preparación
The synthesis of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.
Methylthio group addition: This can be achieved by reacting the intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The benzyloxy group can be removed using hydrogenation or acidic conditions to yield the corresponding hydroxyl group.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Deprotecting agents: Hydrogen gas with a palladium catalyst, hydrochloric acid.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole has several scientific research applications, including:
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable scaffold for the design of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methylthio groups can influence the compound’s reactivity and binding affinity, while the trimethylsilyl group can enhance its stability and solubility.
Comparación Con Compuestos Similares
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole can be compared with similar compounds such as:
1-((Benzyloxy)methyl)-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole: Lacks the bromine atom, which may result in different reactivity and applications.
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-1H-imidazole: Lacks the trimethylsilyl group, which may affect its stability and solubility.
1-((Benzyloxy)methyl)-5-bromo-4-(trimethylsilyl)-1H-imidazole: Lacks the methylthio group, which may influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C15H21BrN2OSSi |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
[5-bromo-2-methylsulfanyl-1-(phenylmethoxymethyl)imidazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C15H21BrN2OSSi/c1-20-15-17-14(21(2,3)4)13(16)18(15)11-19-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
UMKFYRDBGVTHGA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(N(C(=N1)SC)COCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
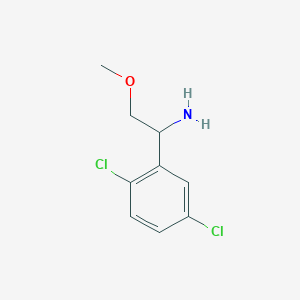

![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
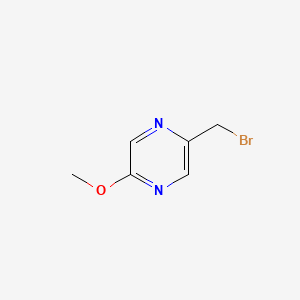
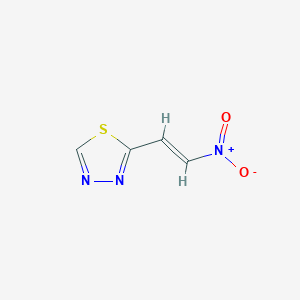
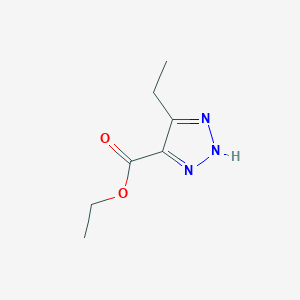
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
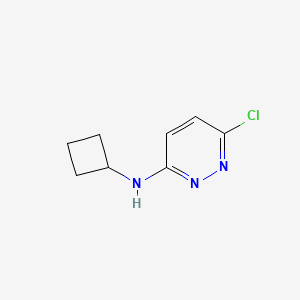
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
